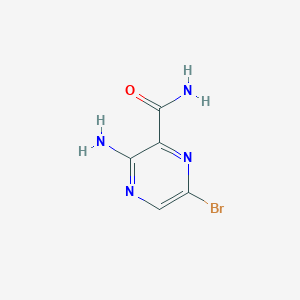

3-Amino-6-bromopyrazine-2-carboxamide

Vue d'ensemble

Description

“3-Amino-6-bromopyrazine-2-carboxamide” is a chemical compound with the molecular formula C5H5BrN4O and a molecular weight of 217.02 . It is a crystal or powder that can range in color from white to pale yellow to gray .

Synthesis Analysis

The synthesis of “this compound” has been used for the synthesis of pteridines, which are aromatic chemical compounds composed of fused pyrimidine and pyrazine rings . Pteridines often have diverse biological activities .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H5BrN4O/c6-2-1-9-4 (7)3 (10-2)5 (8)11/h1H, (H2,7,9) (H2,8,11) . This code represents the molecular structure of the compound.

Physical And Chemical Properties Analysis

“this compound” is a solid at 20 degrees Celsius . It should be stored under inert gas and in a refrigerator . The compound is air sensitive .

Applications De Recherche Scientifique

3-Amino-6-bromopyrazine-2-carboxamide : Analyse complète des applications de la recherche scientifique

Intermédiaires pharmaceutiques : Le this compound est utilisé comme intermédiaire dans la synthèse de divers composés pharmaceutiques. Il est notamment utilisé pour préparer la 3-bromo-5-phénylpyrazine-2-amine, un composé qui présente des applications potentielles dans le développement de médicaments en raison de ses propriétés structurales .

Synthèse organique : Ce composé sert d'intermédiaire crucial dans les processus de synthèse organique. Ses groupes fonctionnels brome et amine en font un bloc de construction polyvalent pour la construction de molécules plus complexes par le biais de diverses réactions organiques .

Chimie computationnelle : En chimie computationnelle, le this compound est utilisé dans la modélisation et les simulations moléculaires. Des programmes comme Amber et GROMACS utilisent ce composé pour créer des visualisations de simulation précises, ce qui contribue à la compréhension des interactions et de la dynamique moléculaires .

Synthèse des ptéridines : Il est également utilisé dans la synthèse des ptéridines, des composés chimiques aromatiques qui consistent en des cycles pyrimidine et pyrazine fusionnés. Les ptéridines ont un large éventail d'applications, notamment comme pigments, cofacteurs dans les réactions enzymatiques et agents thérapeutiques potentiels .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists .

Propriétés

IUPAC Name |

3-amino-6-bromopyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN4O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,7,9)(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCURFNSKTTYGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332881 | |

| Record name | 3-Amino-6-bromopyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17890-77-6 | |

| Record name | 3-Amino-6-bromopyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-6-bromopyrazine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 3-Amino-6-bromopyrazine-2-carboxamide in organic synthesis?

A: this compound serves as a vital building block in synthesizing diverse nitrogen-containing heterocyclic compounds, particularly pteridines [, ]. Its reactivity allows for various chemical transformations, making it a valuable precursor in medicinal chemistry and drug discovery.

Q2: Can you elaborate on a specific synthetic application of this compound highlighted in the research?

A: Certainly. The research by [] demonstrates a novel synthetic route utilizing this compound to create a series of N-substituted-6-alkoxypteridin-4-amine derivatives. This multi-step synthesis involves heterocyclization, alkoxylation, chlorination, and nucleophilic substitution reactions. This methodology provides a new avenue for accessing potentially bioactive pteridine compounds.

Q3: The research mentions different chlorinating reagents leading to varied products. Could you shed light on this observation?

A: The research by [] observed that using different chlorinating agents during the synthesis led to variations in the final products. This suggests the reaction mechanism of chlorination is sensitive to the specific reagent used. Further investigation into this mechanistic aspect could unveil valuable insights for controlling and optimizing the synthesis of desired pteridine derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)-N-methylmethanamine](/img/structure/B173425.png)

![1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B173431.png)

![2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B173434.png)

![2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B173447.png)

![2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine](/img/structure/B173449.png)